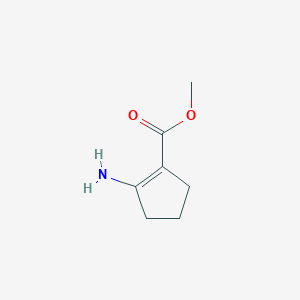

Methyl 2-aminocyclopent-1-enecarboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-aminocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARCSIKUSBVKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623642 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52909-60-1 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Cyclopentene Formation

A common precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one (vincelactam), which undergoes ring-opening and functionalization steps to yield the cyclopentene core. The ring system provides a scaffold for further transformations.

Esterification and Amination

- Esterification : The carboxylic acid functionality is converted to the methyl ester by reaction with methanol, often in the presence of acid catalysts or dry hydrogen chloride gas.

- Amination : Introduction of the amino group is achieved via nucleophilic substitution or reduction steps, frequently involving intermediates such as methyl 4-amino-2-cyclopentene-1-carboxylate.

Reduction and Resolution

- Reduction : The key intermediate esters or lactams are reduced using metal hydrides such as sodium borohydride or diisobutylaluminum hydride in solvents like 2-butanol or methanol.

- Resolution : Enantiomeric purity is obtained by resolution with chiral acids, predominantly tartaric acid derivatives (D- or L-tartaric acid, dibenzoyl-D-tartaric acid), in solvents such as methanol or water with bases like triethylamine to control pH and crystallization.

Representative Reaction Sequence (Patent-Derived)

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with methanol in presence of dry HCl gas | Methanol, dry HCl gas, room temperature | Formation of racemic methyl 4-amino-2-cyclopentene-1-carboxylate hydrochloride |

| 2 | Resolution with L-(+)-tartaric acid in water, pH adjusted with triethylamine | L-(+)-tartaric acid, triethylamine, water, 23°C | Crystallization of (1S,4R)-methyl 4-amino-2-cyclopentene-1-carboxylate L-hydrogen tartrate salt |

| 3 | Reduction of ester to alcohol using sodium borohydride in 2-butanol | NaBH4, 2-butanol, controlled temperature | Formation of (1S,4R)-4-amino-2-cyclopentene-1-methanol salt |

| 4 | Further purification and isolation | Crystallization, filtration, washing with methanol | High purity enantiomeric product suitable for pharmaceutical use |

This sequence is supported by patent US10385006B2 and related patents, which detail industrially safe and commercially viable processes for the preparation of this compound and its salts.

Alternative Synthetic Approaches

Reductive Ring Opening of Isoxazolines

An alternative synthetic method involves the stereoselective ring opening of isoxazoline-fused β-aminocyclopentanecarboxylates:

- Isoxazolines are formed via 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates.

- Reductive ring opening is performed using sodium borohydride in ethanol under reflux conditions.

- The resulting amino esters are obtained with good stereoselectivity and yields.

This method provides multifunctionalized cyclic β-amino esters and has been reported with yields typically above 80%.

Enantioselective Spirocyclization and Azlactone Opening

Recent research has developed a one-pot enantioselective spirocyclization followed by acidic azlactone opening to afford cyclopentene-based amino acids, which can be further converted to methyl 2-aminocyclopent-1-enecarboxylate derivatives:

- Catalyzed by palladium complexes and chiral organic catalysts.

- Followed by treatment with trimethylsilyl chloride in methanol.

- Provides high enantiomeric excess and purity.

This method is promising for fine-tuning stereochemistry and functional group placement.

Industrial Preparation and Optimization

Industrial processes emphasize:

- Use of cost-effective bases such as triethylamine for pH control and crystallization.

- Employing solvents like methanol, ethanol, 2-butanol, and water for reaction and resolution steps.

- Selection of reducing agents (e.g., sodium borohydride) that balance reactivity and safety.

- Resolution with chiral acids (D- or L-tartaric acid derivatives) to obtain enantiomerically pure products.

- Maintaining temperature control (below 40°C during base addition and crystallization) to optimize yield and purity.

- Crystallization and washing protocols to isolate pure crystalline salts.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, dry HCl gas | Methanol | RT | High | Formation of methyl ester hydrochloride salt |

| Resolution | L-(+)-tartaric acid, triethylamine | Water, methanol | 20-25°C | >95% ee | Crystallization of tartrate salt |

| Reduction | Sodium borohydride | 2-butanol | Controlled (RT to reflux) | 85-95% | Conversion to alcohol intermediate |

| Purification | Filtration, washing | Methanol | RT | >99% purity | Removal of impurities, isolation of product |

Research Findings and Analytical Data

- The prepared (1S,4R)-methyl 4-amino-2-cyclopentene-1-carboxylate salts have been characterized by 1H NMR, IR, mass spectrometry, optical rotation ([α]D), and X-ray diffraction confirming stereochemistry and purity.

- Yields reported range from 85% to 95% with enantiomeric purity above 99% after resolution.

- Thermal stability and solubility profiles vary with salt form, influencing formulation considerations.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-aminocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Methyl 2-aminocyclopent-1-enecarboxylate has been studied for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural properties allow it to serve as a scaffold for developing drugs targeting various diseases, including neurological disorders and cancer.

Case Study: Anticonvulsant Activity

A notable case study evaluated the anticonvulsant effects of this compound in animal models. The results indicated significant activity, suggesting its potential as a lead compound for developing new anticonvulsant medications .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities.

Synthesis of GABA Analogues

Research has shown that derivatives of this compound can be synthesized to create GABA (gamma-aminobutyric acid) analogues. These analogues have been investigated for their neuroactive properties, potentially leading to new treatments for anxiety and other neurological conditions .

Biological Research

Enzyme Mechanism Studies

The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Understanding these interactions is crucial for drug development, as it helps researchers design molecules that can effectively modulate biological pathways.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug development targeting neurological disorders and cancer. |

| Organic Synthesis | Building block for complex molecules and GABA analogues synthesis. |

| Biological Research | Studies on enzyme mechanisms and protein-ligand interactions. |

Industrial Applications

This compound is also explored for its potential use in the production of specialty chemicals and intermediates in various industrial processes. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mecanismo De Acción

The mechanism of action of methyl 2-aminocyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Table 1. Comparative Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 2-aminocyclopent-1-enecarboxylate | C₈H₁₃NO₂ | 155.19 | 57–60 | 279 (est.) |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Not reported | Not reported |

| Methyl 3-bromocyclopent-1-enecarboxylate | C₇H₉O₂Br | 205.05 | Not reported | Not reported |

Table 2. Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Methyl 2-aminocyclopent-1-enecarboxylate | Amino, ester, conjugated alkene | Nucleophilic amino group; participates in cycloadditions |

| Methyl 3-bromocyclopent-1-enecarboxylate | Bromine, ester, alkene | Electrophilic bromine enables SN2 reactions |

| Ethyl 2-methylcyclopent-1-ene-1-carboxylate | Methyl, ester, alkene | Limited reactivity due to lack of amino group |

Actividad Biológica

Methyl 2-aminocyclopent-1-enecarboxylate (MAC) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with an amino group and a carboxylate ester. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of MAC typically involves cyclization reactions of appropriate precursors. For example, the introduction of an amino group to a cyclopentene derivative can be achieved through nucleophilic substitution or addition reactions. The detailed synthetic routes are essential for exploring derivatives that may exhibit enhanced biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to MAC exhibit significant antitumor properties. For instance, a series of substituted cyclopenta derivatives were evaluated for their cytotoxicity against various cancer cell lines. One notable compound demonstrated an IC50 value in the low nanomolar range, indicating potent antitumor activity. This suggests that MAC and its derivatives may act as effective inhibitors of tumor growth by inducing apoptosis in cancer cells .

The mechanism by which MAC exerts its biological effects appears to involve the inhibition of microtubule assembly, similar to other known antitumor agents. This action disrupts mitotic processes in cancer cells, leading to cell cycle arrest and subsequent apoptosis. Studies have shown that MAC derivatives can overcome drug resistance mechanisms associated with P-glycoprotein and βIII-tubulin overexpression .

Case Studies

- Cyclopenta Derivative Study :

- In Vivo Efficacy :

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features of MAC are crucial for its biological activity:

- N-Methyl Group : Enhances potency.

- 4′-Methoxy Substituent : Important for maintaining activity.

- Cyclopentene Core : Essential for interaction with biological targets .

Comparative Biological Activity Table

| Compound | IC50 (nM) | Mechanism of Action | Target Cell Line |

|---|---|---|---|

| This compound | 30 | Microtubule inhibition | MCF-7 |

| Cyclopenta Derivative A | 50 | Apoptosis induction | A549 |

| Cyclopenta Derivative B | 100 | Cell cycle arrest | HepG2 |

Q & A

Q. What are the established synthetic routes for Methyl 2-aminocyclopent-1-enecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic approach involves cyclization and esterification steps. For example, analogous compounds like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride are synthesized via acid-catalyzed esterification, with optimization of solvents (e.g., ethyl acetate), stoichiometric ratios, and purification by recrystallization . Reaction conditions such as base selection (e.g., sodium ethoxide) and solvent polarity significantly influence yield . To optimize, systematically vary parameters (temperature, catalyst loading) and monitor progress via TLC or NMR.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include aromatic protons (if substituted), methyl ester resonances (~3.8 ppm), and amine protons (broad singlet, ~9 ppm in DMSO-d6) . Compare experimental shifts to computed spectra (e.g., PubChem data ).

- IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Purity is validated by sharp, well-resolved peaks and absence of solvent/residual reagent signals.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE: Nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .

- Engineering controls: Work in a fume hood to avoid inhalation of vapors.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational tools (e.g., SHELX, AI-driven synthesis planners) resolve structural ambiguities or contradictions in crystallographic or synthetic data?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement against high-resolution data. For example, SHELX programs robustly handle twinned crystals or partial disorder in cyclopropane/cyclopentane derivatives .

- AI synthesis planning : Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases. Cross-validate predicted pathways (e.g., cyclization vs. ring-opening) with experimental yields and spectroscopic data .

Q. What strategies address low yields or side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Side reaction analysis : If aminolysis competes with esterification, adjust pH or use protecting groups (e.g., Boc for amines).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .

Q. How can this compound serve as a precursor in multicomponent reactions for bioactive molecule synthesis?

- Methodological Answer :

- Ugi reaction : React with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics. Monitor stereochemistry via chiral HPLC.

- Cyclopropane functionalization : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to install aryl/heteroaryl groups for drug-like scaffolds .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental crystallographic data?

- Methodological Answer :

- Compare bond lengths/angles from DFT (e.g., Gaussian) with X-ray data. Discrepancies >5% may indicate solvent effects or crystal packing forces.

- Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What statistical methods are appropriate for analyzing reproducibility challenges in synthetic protocols for this compound?

- Methodological Answer :

- Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, temperature).

- Apply ANOVA to assess batch-to-batch variability and establish confidence intervals for yields .

Analytical Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.